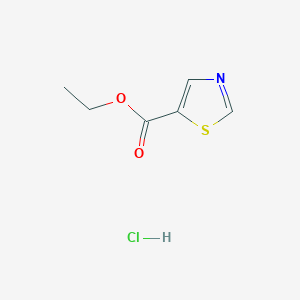

Ethyl 1,3-thiazole-5-carboxylate hydrochloride

Description

Properties

IUPAC Name |

ethyl 1,3-thiazole-5-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S.ClH/c1-2-9-6(8)5-3-7-4-10-5;/h3-4H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKXOSGOZZKRLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CS1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90198-37-1 | |

| Record name | ethyl 1,3-thiazole-5-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1,3-thiazole-5-carboxylate hydrochloride can be synthesized through several methods. One common method involves the Hantzsch thiazole synthesis, which typically involves the reaction of α-halo carbonyl compounds with thioureas or thioamides in the presence of a catalyst . The reaction conditions often include the use of bromine or iodine, silica chloride, or other catalysts to facilitate the formation of the thiazole ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and higher output.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,3-thiazole-5-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiazolidines.

Substitution: The thiazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including ethyl 1,3-thiazole-5-carboxylate hydrochloride. For instance, a study synthesized several thiazole derivatives and evaluated their cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and SHSY-5Y (neuroblastoma) cells. Among the synthesized compounds, those containing ethyl thiazole carboxylate exhibited significant cytotoxicity, with one compound demonstrating higher selectivity against SHSY-5Y cells compared to doxorubicin, a standard chemotherapeutic agent .

Cardioprotective Effects:

Another area of research focused on the cardioprotective properties of thiazole derivatives. A specific derivative was shown to delay constrictor responses in isolated thoracic aorta rings from rats, outperforming traditional cardioprotective agents like L-carnitine. This suggests that this compound could be explored further for cardiovascular applications .

Synthesis and Structural Variations

The synthesis of this compound has been optimized through various methods. One notable approach involves the reaction of thioamides with dicarbonyl compounds in an ionic liquid medium, leading to high yields of functionalized thiazole derivatives. This method not only enhances efficiency but also allows for the introduction of various substituents that can modify biological activity .

Data Table: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound 3g | SHSY-5Y (Neuroblastoma) | 15 | High |

| Compound 4c | A549 (Lung Carcinoma) | 25 | Moderate |

| Doxorubicin | SHSY-5Y | 30 | Low |

Case Studies

-

Study on Anticancer Efficacy:

A comprehensive study evaluated the anticancer effects of ethyl thiazole derivatives against several cancer cell lines. The results indicated that certain derivatives had IC50 values significantly lower than conventional treatments, suggesting a promising avenue for developing new anticancer drugs . -

Research on Cardiovascular Applications:

In another investigation, researchers studied the effects of synthesized thiazole derivatives on cardiovascular health. The findings revealed that some compounds had a pronounced effect on vascular smooth muscle relaxation, indicating potential therapeutic applications in managing cardiovascular diseases .

Mechanism of Action

The mechanism of action of ethyl 1,3-thiazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. For example, thiazole derivatives have been shown to interact with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . This mechanism is of particular interest in the development of anticancer agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of Ethyl 1,3-thiazole-5-carboxylate hydrochloride primarily differ in substituents on the thiazole ring or adjacent functional groups. Below is a comparative analysis based on available

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C₆H₈ClNO₂S | 193.65 | 90198-37-1 | Thiazole ring, ethyl ester, hydrochloride |

| Ethyl 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride* | C₁₀H₆F₃N₃O₂† | 257.17 | EN300-379499‡ | Methyl (C4), pyrrolidinyl (C2), hydrochloride |

Notes on Table 1:

- This may indicate a reporting error or mislabeling in the source material.

- Structural Implications: this compound: The unsubstituted thiazole ring and ester group make it a simpler scaffold for derivatization.

Limitations and Notes

Data Reliability : The molecular formula inconsistency in highlights the need for verification from primary literature or experimental characterization.

Scope of Comparison: Limited evidence restricts detailed pharmacological or thermodynamic comparisons. Further studies on solubility, stability, and bioactivity are warranted.

Biological Activity

Ethyl 1,3-thiazole-5-carboxylate hydrochloride is a compound belonging to the thiazole family, which is recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and relevant case studies.

Target Interactions:

Thiazole derivatives, including this compound, exhibit interactions with various biological targets. These interactions can lead to multiple biological effects such as anticancer, antimicrobial, and anti-inflammatory activities .

Biochemical Pathways:

The compound is known to influence several biochemical pathways. For instance, it may inhibit specific enzymes or receptors involved in cancer cell proliferation and survival, thereby inducing apoptosis in malignant cells .

Biological Activities

This compound has been studied for various biological activities:

-

Anticancer Activity:

- Several studies have reported its potential as an anticancer agent. For example, derivatives of thiazoles have shown significant cytotoxicity against various cancer cell lines with IC50 values often in the low micromolar range. The presence of specific substituents on the thiazole ring enhances this activity .

- Antimicrobial Effects:

- Anti-inflammatory and Antioxidant Properties:

Case Study 1: Anticancer Efficacy

A study investigated the anticancer properties of this compound against human lung adenocarcinoma cells (A549). The compound was found to induce apoptosis through the activation of caspase pathways, leading to significant cell death at concentrations as low as 10 µM .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 25 µg/mL against both bacterial strains, indicating strong antimicrobial potential .

Research Findings Summary

| Activity Type | Effect | IC50/MIC Values |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | IC50 ~10 µM |

| Antimicrobial | Inhibits growth of bacteria | MIC ~25 µg/mL |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | Not quantified |

| Antioxidant | Mitigates oxidative stress | Not quantified |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 1,3-thiazole-5-carboxylate hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves cyclization reactions of thioamide precursors or condensation of ethyl chlorooxoacetate with thiazole derivatives. Key variables include temperature (60–100°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reactants. Catalysts like triethylamine may enhance yields. Reaction progress is monitored via TLC, and purity is confirmed using HPLC (>95%) and -NMR spectroscopy .

Q. How is the purity and structural integrity of the compound validated in research settings?

- Methodological Answer : Analytical techniques include:

- - and -NMR to confirm molecular structure and substituent positions.

- HPLC with UV detection (λ = 254 nm) to assess purity.

- X-ray crystallography (if crystalline) for absolute configuration determination.

- Mass spectrometry (ESI-MS) for molecular weight verification .

Q. What solubility considerations are critical for biological assay design?

- Methodological Answer : The hydrochloride salt form enhances aqueous solubility, making it suitable for in vitro assays. For hydrophobic environments (e.g., membrane permeability studies), DMSO stock solutions (10 mM) are prepared, followed by dilution in PBS to ≤0.1% DMSO to avoid cellular toxicity .

Q. Which analytical techniques are used to monitor reaction intermediates during synthesis?

- Methodological Answer : Thin-layer chromatography (TLC, silica gel 60 F) with ethyl acetate/hexane eluents identifies intermediates. -NMR tracking in deuterated solvents (e.g., CDCl) resolves reaction progress, while IR spectroscopy confirms functional group transformations (e.g., C=O stretch at ~1700 cm) .

Advanced Research Questions

Q. How can X-ray crystallography with SHELXL refine the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction data collected at 100 K (Mo-Kα radiation, λ = 0.71073 Å) is processed via SHELXL for structure solution. Hydrogen atoms are placed geometrically, and non-H atoms are refined anisotropically. The Olex2 or SHELXLE GUI interfaces assist in visualizing hydrogen-bonding networks and disorder modeling .

Q. How do hydrogen-bonding patterns influence crystallographic packing, and how are they analyzed?

- Methodological Answer : Graph set analysis (e.g., Etter’s rules) categorizes hydrogen bonds (e.g., N–H⋯O or O–H⋯Cl) into motifs like rings. Software like Mercury (CCDC) calculates bond distances/angles and generates packing diagrams. Such analysis predicts stability and polymorphism risks in solid-state formulations .

Q. How can structural analogs be designed to explore structure-activity relationships (SAR)?

- Methodological Answer : Substituent modifications (e.g., replacing ethyl with methyl groups or introducing halogens at the thiazole 2-position) are synthesized via nucleophilic substitution or Pd-catalyzed cross-coupling. Biological activity (e.g., IC against bacterial targets) is compared to establish SAR trends. Computational docking (AutoDock Vina) predicts binding affinities to enzymes like DNA gyrase .

Q. How can discrepancies in reported biological activity data be resolved?

- Methodological Answer : Contradictions often arise from assay variability (e.g., bacterial strain differences or incubation times). Standardized protocols (CLSI guidelines) and purity validation (HPLC ≥98%) minimize errors. Dose-response curves (3–4 replicates) and positive controls (e.g., ciprofloxacin for antimicrobial assays) ensure reproducibility .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.